tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a tert-butyl ester group. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications as an intermediate in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, including protection, alkylation, and acylation reactions. One common method starts with the protection of the amine group, followed by alkylation to introduce the piperidine ring. The final step involves acylation to attach the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods would involve the use of large-scale reactors and continuous flow processes to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzimidazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield aryl-substituted derivatives, while Buchwald-Hartwig coupling with anilines can produce arylamine derivatives .
Scientific Research Applications
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole moiety is known to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar structure but lacks the bromine atom.
Tert-butyl 4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: Contains a furan ring instead of a benzimidazole ring.
Uniqueness
Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C17H22BrN3O2 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 4-(6-bromobenzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)20-8-6-13(7-9-20)21-11-19-14-5-4-12(18)10-15(14)21/h4-5,10-11,13H,6-9H2,1-3H3 |
InChI Key |
KLWPTGYPZJNBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.